Tomatillidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

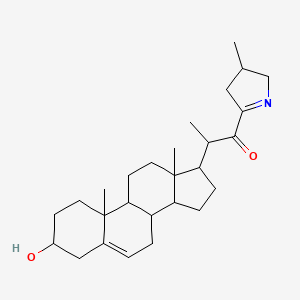

Tomatillidine, also known as this compound, is a useful research compound. Its molecular formula is C27H41NO2 and its molecular weight is 411.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80773. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Recent studies have identified tomatillidine's potent antiviral properties, particularly against chikungunya virus (CHIKV). The compound exhibits significant inhibition of virus particle production, demonstrating a dose-dependent effect.

Key Findings:

- Inhibition Rates: At a concentration of 10 µM, this compound reduced CHIKV infection by approximately 95.5% compared to control samples .

- Effective Concentrations: The effective concentration for a 50% reduction in viral titer (EC50) was determined to be 1.3 µM, indicating high potency .

- Mechanism of Action: The antiviral effect is primarily observed when this compound is administered post-infection, suggesting it may interfere with viral replication processes rather than preventing initial infection .

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects, which may enhance its utility in treating conditions associated with inflammation.

Research Insights:

- Studies indicate that this compound can modulate inflammatory pathways, potentially alleviating symptoms related to viral infections such as CHIKV fever .

- The compound's ability to stimulate interferon responses further supports its role in managing inflammatory conditions .

Muscle Atrophy Inhibition

This compound has been identified as a novel inhibitor of muscle atrophy, making it a potential therapeutic agent for conditions characterized by muscle wasting.

Clinical Implications:

- Mechanism of Action: Research has shown that this compound activates mTORC1 signaling pathways, promoting protein synthesis and mitochondrial biogenesis in skeletal muscle cells .

- Animal Studies: In murine models, this compound administration led to increased muscle mass and strength recovery following atrophy-inducing conditions .

Data Summary

The following table summarizes the key applications and findings related to this compound:

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Antiviral | Inhibits viral replication post-infection | EC50 = 1.3 µM; 95.5% reduction in CHIKV |

| Anti-inflammatory | Modulates inflammatory pathways | Stimulates interferon responses |

| Muscle atrophy | Activates mTORC1 signaling | Increases muscle mass and strength in mice |

Antiviral Case Study:

In vitro studies conducted on Huh7 cells demonstrated that this compound significantly reduces the production of infectious CHIKV particles when administered post-infection. The strongest antiviral effect was observed when treatment occurred within six hours post-infection, highlighting its therapeutic window for potential clinical use against viral infections .

Muscle Atrophy Case Study:

A systems-based discovery approach identified this compound as a small molecule inhibitor of muscle atrophy. In controlled experiments with skeletal myotubes, this compound enhanced anabolic signaling and mitigated atrophy-related changes, suggesting its potential as a treatment for muscle wasting diseases .

Eigenschaften

CAS-Nummer |

986-45-8 |

|---|---|

Molekularformel |

C27H41NO2 |

Molekulargewicht |

411.6 g/mol |

IUPAC-Name |

2-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-(3-methyl-3,4-dihydro-2H-pyrrol-5-yl)propan-1-one |

InChI |

InChI=1S/C27H41NO2/c1-16-13-24(28-15-16)25(30)17(2)21-7-8-22-20-6-5-18-14-19(29)9-11-26(18,3)23(20)10-12-27(21,22)4/h5,16-17,19-23,29H,6-15H2,1-4H3 |

InChI-Schlüssel |

HIBLNBRXFIYJIP-UHFFFAOYSA-N |

SMILES |

CC1CC(=NC1)C(=O)C(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |

Kanonische SMILES |

CC1CC(=NC1)C(=O)C(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |

Synonyme |

tomatillidine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.